molecular formula C31H22N2O2S B235576 2-(1,2-Dibenzoylvinyl)thio-4,5-diphenylimidazole CAS No. 145030-91-7

2-(1,2-Dibenzoylvinyl)thio-4,5-diphenylimidazole

Cat. No. B235576
CAS RN: 145030-91-7
M. Wt: 486.6 g/mol
InChI Key: SVJJYWARJHATDN-SZXQPVLSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(1,2-Dibenzoylvinyl)thio-4,5-diphenylimidazole” is a derivative of 4,5-diarylimidazole-2-thiones . These compounds are of constant interest due to their occurrence in various biologically important compounds . They are known for their antimicrobial, anti-inflammatory, antiarthritic, antihypercholesteremic properties, and as cholesterol acyltransferase and blood platelet aggregation inhibitors .


Synthesis Analysis

The synthesis of 4,5-diarylimidazole-2-thiones, which includes “2-(1,2-Dibenzoylvinyl)thio-4,5-diphenylimidazole”, is generally based on the condensation of α-hydroxy ketones with ammonium thiocyanate, thiourea, and its derivatives . Specifically, “2-(1,2-Dibenzoylvinyl)thio-4,5-diphenylimidazole” was synthesized by the reaction of II with dibenzoylacetylene .


Chemical Reactions Analysis

Imidazole-2-thiones are ambifunctional nucleophilic compounds and are readily involved in reactions with electrophilic agents . The interaction of imidazole-2-thione with electrophilic reagents normally involves the readily polarized and highly nucleophilic sulfur atom .

Scientific Research Applications

  • Chemical Oxidation and Spectral Analysis : Thiols, including compounds related to 4,5-diphenylimidazole, have been chemically oxidized using acidified acetic acid methods, with their structures established both chemically and by spectral analysis (Sarhan, 2000).

  • Synthesis of Novel Heterocycles : Derivatives of 1,2-dibenzoylbenzimidazole, which can be structurally related to 2-(1,2-Dibenzoylvinyl)thio-4,5-diphenylimidazole, have been used in the synthesis of new 10π-electron heterocycles containing tetravalent sulfur (Tsuge, Shiraishi, & Takata, 1980).

  • Chromocomplex Formation : o-Aminobenzenesulfonic acid 4,5-diphenylimidazole has been studied for its ability to form unstable chromium complexes, indicating potential applications in coordination chemistry (Schetty, 1968).

  • Antibacterial and Anticancer Properties : 4,5-diphenylimidazole derivatives have been explored for their potential as antibacterial and anticancer agents. Silver(I) complexes with these derivatives exhibited moderate to high antibacterial activity and significant anticancer potential (Shahini, Achar, Budagumpi, Tacke, & Patil, 2017).

  • Pharmacological Potential of Derivatives : The derivatives of 4,5-diphenylimidazole, like (thio)ureabenzothiazoles, have shown a broad spectrum of biological activities, indicating their significance in medicinal chemistry (Rosales-Hernández et al., 2022).

  • Platelet Aggregation Inhibition : Diphenylimidazole derivatives have been synthesized and tested as inhibitors of platelet aggregation, with some derivatives showing strong activity, suggesting their potential in cardiovascular therapies (Seko, Yoshino, Yokota, & Tsukamoto, 1991).

  • Inhibition of Enzymes : Certain derivatives of 4,5-diphenylimidazole have been investigated for their inhibitory effects on α-glucosidase and α-amylase, enzymes relevant in diabetes management (Balba, Abd El-Hady, Taha, Rezki, & El Ashry, 2011).

  • Microwave-Induced Synthesis : Microwave irradiation has been used for the efficient synthesis of 2-aryl-4,5-diphenylimidazoles, highlighting a novel approach in the synthesis of these compounds (Zhou et al., 2005).

  • Antifungal Agents : Imidazole-pyrimidine hybrids, including 4,5-diphenyl imidazolyl derivatives, have been synthesized and evaluated as antifungal agents, with potential applications in treating opportunistic pathogens (Pathan & Rahatgaonkar, 2016).

Mechanism of Action

While the specific mechanism of action for “2-(1,2-Dibenzoylvinyl)thio-4,5-diphenylimidazole” is not mentioned in the sources, some 4,5-diarylimidazole-2-thiones are known for their antimicrobial, anti-inflammatory, antiarthritic, antihypercholesteremic properties, and as cholesterol acyltransferase and blood platelet aggregation inhibitors .

Future Directions

The synthesis, reactions, and biological activity of 4,5-diarylimidazole-2-thiones continue to be areas of active research due to their potential applications in various fields . Further studies could focus on exploring the specific properties and potential applications of “2-(1,2-Dibenzoylvinyl)thio-4,5-diphenylimidazole”.

properties

IUPAC Name

(E)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-1,4-diphenylbut-2-ene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H22N2O2S/c34-26(22-13-5-1-6-14-22)21-27(30(35)25-19-11-4-12-20-25)36-31-32-28(23-15-7-2-8-16-23)29(33-31)24-17-9-3-10-18-24/h1-21H,(H,32,33)/b27-21+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJJYWARJHATDN-SZXQPVLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)SC(=CC(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)S/C(=C/C(=O)C3=CC=CC=C3)/C(=O)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,2-Dibenzoylvinyl)thio-4,5-diphenylimidazole

CAS RN

145030-91-7
Record name 2-Butene-1,4-dione, 1,4-diphenyl-2-((4,5-diphenyl-1H-imidazol-2-yl)thio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145030917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,2-Dibenzoylvinyl)thio-4,5-diphenylimidazole
Reactant of Route 2
2-(1,2-Dibenzoylvinyl)thio-4,5-diphenylimidazole
Reactant of Route 3
2-(1,2-Dibenzoylvinyl)thio-4,5-diphenylimidazole
Reactant of Route 4
2-(1,2-Dibenzoylvinyl)thio-4,5-diphenylimidazole
Reactant of Route 5
2-(1,2-Dibenzoylvinyl)thio-4,5-diphenylimidazole
Reactant of Route 6
2-(1,2-Dibenzoylvinyl)thio-4,5-diphenylimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.